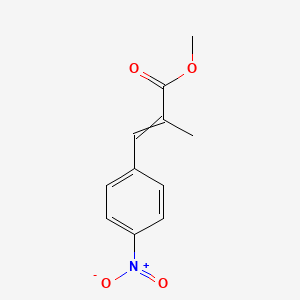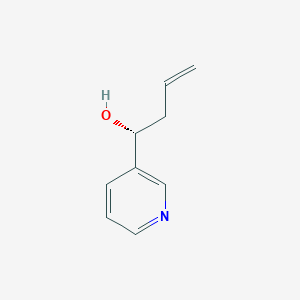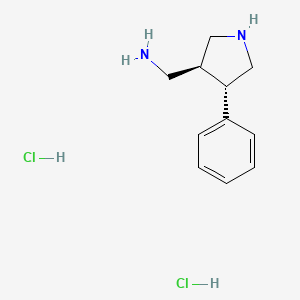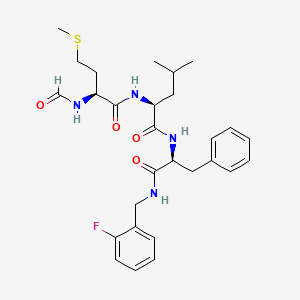![molecular formula C33H30O8 B13826437 (E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13826437.png)
(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one typically involves multiple steps, including the formation of the chromen-4-yl core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification methods, such as chromatography, ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it exhibits antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine
In medicine, its potential therapeutic effects are explored, particularly in the context of anti-inflammatory and anticancer activities.
Industry
Industrially, it may be used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of (E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one involves its interaction with various molecular targets, including enzymes and receptors. It may inhibit specific pathways involved in inflammation and cancer cell proliferation by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
What sets (E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one apart is its specific structural configuration, which may confer unique biological activities and therapeutic potential not observed in other similar compounds.
Properties
Molecular Formula |
C33H30O8 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C33H30O8/c1-38-26-18-24(36)32(40-3)33-29(26)21(16-25(41-33)20-12-8-5-9-13-20)28-23(35)17-27(39-2)30(31(28)37)22(34)15-14-19-10-6-4-7-11-19/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1 |
InChI Key |
WVQIVIOAVUCHLU-INGXWZIVSA-N |
Isomeric SMILES |
COC1=C2[C@H](C[C@@H](OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)/C=C/C5=CC=CC=C5)O |
Canonical SMILES |
COC1=C2C(CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)C=CC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)

![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)

![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)


![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)

![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)

![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)

